molecular formula C11H16N2O5S B2705251 2-[5-(Diethylsulfamoyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid CAS No. 854035-86-2

2-[5-(Diethylsulfamoyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid

Cat. No. B2705251
CAS RN: 854035-86-2
M. Wt: 288.32
InChI Key: PAGBNETUTYKLIL-UHFFFAOYSA-N
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Description

“2-[5-(Diethylsulfamoyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid” is a chemical compound used in scientific research . It has a molecular weight of 288.32 . The compound is a versatile material with unique properties and finds applications in various fields such as pharmaceuticals, organic synthesis, and medicinal chemistry.


Molecular Structure Analysis

The molecular formula of this compound is C11H16N2O5S . The InChI code is 1S/C11H16N2O5S/c1-3-13(4-2)19(17,18)9-5-6-10(14)12(7-9)8-11(15)16/h5-7H,3-4,8H2,1-2H3,(H,15,16) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 182-189 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Characterization

This compound is a part of research efforts aimed at synthesizing novel organic molecules with potential biological or chemical utility. Studies have detailed the synthesis routes for related compounds, offering insights into chemical reactions that yield complex organic structures. For example, research into the synthesis of isoxazolylpyrrolones through a three-component reaction highlights the versatility of related compounds in organic synthesis (Sakhno et al., 2021). Similarly, the structural analysis of 2-oxo-1,2-dihydropyridine-1-acetic acid derivatives has been conducted, indicating the importance of such compounds in understanding molecular configurations and their implications (Zhao Jing-gui, 2005).

Chemical Properties and Reactivity

The chemical reactivity and properties of this compound and its analogs have been extensively studied. For instance, density functional theory (DFT) and quantum chemical investigations have been applied to substituted pyrrolidinones, providing valuable insights into their molecular properties, electronic structures, and thermodynamics (Bouklah et al., 2012). Such studies are crucial for predicting reactivity, designing new molecules with specific functions, and understanding the fundamental principles that govern chemical interactions.

Potential Applications

The exploration of novel organic molecules often leads to the discovery of compounds with significant applications. Although direct applications of 2-[5-(Diethylsulfamoyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid specifically were not highlighted in the papers found, the methodologies and chemical frameworks discussed are integral to pharmaceuticals, material science, and chemical synthesis. Research into related compounds demonstrates the broader utility of this class of chemicals in creating compounds with desired properties, such as luminescent materials or catalysts for green chemistry (Grummt et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c1-3-13(4-2)19(17,18)9-5-6-10(14)12(7-9)8-11(15)16/h5-7H,3-4,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGBNETUTYKLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CN(C(=O)C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(Diethylsulfamoyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid

CAS RN

854035-86-2
Record name 2-[5-(diethylsulfamoyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid
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